molecular formula C16H27N5O B12783791 5Hml8P3qat CAS No. 902154-32-9

5Hml8P3qat

Cat. No.: B12783791
CAS No.: 902154-32-9
M. Wt: 305.42 g/mol
InChI Key: QBGKYFYOFBXHFM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of UR-AK49 involves several steps:

Chemical Reactions Analysis

UR-AK49 undergoes various chemical reactions:

Scientific Research Applications

UR-AK49 has several scientific research applications:

Mechanism of Action

UR-AK49 exerts its effects by binding to and antagonizing the Neuropeptide Y / Pancreatic polypeptide receptor Y4. It also acts as a partial agonist at the histamine receptors H1 and H2. This dual activity allows it to modulate various physiological processes, including appetite regulation, stress response, and immune function. The molecular targets include the Y4 receptor and histamine receptors, and the pathways involved are related to these receptors’ signaling mechanisms .

Comparison with Similar Compounds

UR-AK49 is unique due to its dual activity as a Y4 receptor antagonist and a partial agonist at histamine receptors. Similar compounds include:

UR-AK49 stands out due to its balanced activity at multiple receptor sites, making it a versatile tool in receptor studies.

Properties

CAS No.

902154-32-9

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide

InChI

InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22)

InChI Key

QBGKYFYOFBXHFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N

Origin of Product

United States

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